Aristospan is the trade name for triamcinolone hexacetonide, a synthetic corticosteroid used primarily in the treatment of inflammatory conditions. It is characterized by its relatively low solubility, which contributes to its prolonged duration of action compared to other corticosteroids. Triamcinolone hexacetonide is commonly utilized in intra-articular injections for conditions such as arthritis and bursitis, providing relief from pain and inflammation.
Aristospan is derived from triamcinolone, a corticosteroid that has been modified to enhance its therapeutic properties. The compound is manufactured by Medexus Pharmaceuticals and is available in injectable forms. The specific formulation of triamcinolone hexacetonide allows for extended release at the injection site, making it particularly useful in clinical settings where long-lasting effects are desired.
Triamcinolone hexacetonide falls under the classification of corticosteroids, which are steroid hormones produced in the adrenal cortex. These compounds are known for their anti-inflammatory and immunosuppressive properties, making them effective in treating a variety of conditions, including allergies, autoimmune diseases, and chronic inflammatory disorders.
The synthesis of triamcinolone hexacetonide involves several steps that typically include the modification of triamcinolone to create a hexacetonide derivative. This process enhances the compound's lipophilicity and reduces its solubility in aqueous solutions, contributing to its longer duration of action.
The synthesis generally includes:
The molecular formula for triamcinolone hexacetonide is . The compound features a complex steroidal structure with multiple hydroxyl groups and a fluorine atom, which contribute to its biological activity.
Triamcinolone hexacetonide undergoes various chemical reactions typical of corticosteroids, including:
These reactions are significant as they can affect the stability and efficacy of the drug when administered. Understanding these reactions helps in formulating stable injectable preparations.
Triamcinolone hexacetonide exerts its effects primarily through:
Clinical studies indicate that intra-articular injections lead to significant pain relief and improved function in patients with inflammatory joint diseases, with effects lasting several weeks due to its slow release profile.
Aristospan is primarily used in:
Aristospan, the brand name for triamcinolone hexacetonide, is a synthetic glucocorticoid with the molecular formula C30H41FO7 and a molar mass of 532.649 g/mol [2] [4] [7]. Its systematic IUPAC name is 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 3,3-dimethylbutanoate [2] [7]. The compound features a steroidal backbone with a 9α-fluoro group and a cyclic 16,17-acetal with acetone, distinguishing it from other triamcinolone derivatives. Its 21-position is esterified with 3,3-dimethylbutyric acid (tebutic acid), forming the "hexacetonide" moiety [4] [7]. This structural modification confers extreme hydrophobicity, with a water solubility of only 0.0002% at 25°C [4] [7], which directly enables its prolonged local therapeutic effects.
Table 1: Key Chemical and Physical Properties of Triamcinolone Hexacetonide
Property | Value/Description |
---|---|
Molecular Formula | C30H41FO7 |
Molar Mass | 532.649 g/mol |
Chemical Structure | 9α-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone 21-(3,3-dimethylbutyrate) |
Solubility in Water | 0.0002% at 25°C |
Drug Class | Synthetic glucocorticoid corticosteroid |
Key Functional Groups | Cyclic ketal (16,17-acetal), 21-ester, 9α-fluoro |
Triamcinolone hexacetonide was developed as a high-potency, slow-release corticosteroid derivative. It received initial FDA approval on July 29, 1969, under New Drug Application (NDA) 016466 [5]. The drug was specifically engineered to leverage its low solubility for sustained local anti-inflammatory action, making it ideal for intra-articular and intralesional administration [7] [8]. Its formulation as an injectable suspension (available in 5 mg/mL and 20 mg/mL concentrations) utilizes polysorbate 80 and sorbitol as stabilizers, with benzyl alcohol (0.9% w/v) as a preservative [4] [7].
In February 2023, the FDA determined that Aristospan was not withdrawn from the market for safety or efficacy reasons, allowing for the approval of generic versions [5]. This regulatory milestone underscores its continued therapeutic relevance. Historically, Aristospan represented a shift toward localized glucocorticoid therapy, minimizing systemic exposure while maximizing targeted pharmacological effects—a principle now central to modern drug delivery paradigms [8].
Table 2: Historical Milestones in Aristospan Development
Year | Event |
---|---|
1969 | Initial FDA approval for intra-articular and soft tissue inflammation |
1980s–2000s | Expanded use for dermatological conditions (e.g., keloids, psoriatic plaques) |
2023 | FDA determination enabling generic drug development |
Recent research has identified Aristospan as a promising candidate for drug repurposing in combating β-lactamase-mediated antibiotic resistance. A 2024 study employed in silico methods to screen 3,648 FDA-approved drugs for β-lactamase inhibition potential [1]. Molecular docking analyses revealed that triamcinolone hexacetonide exhibits high binding affinity for the active site of Escherichia coli β-lactamase (PDB ID: 5CHJ), with binding energies comparable to known inhibitors like SM23 [1]. The binding interaction involves hydrogen bonding with catalytic residues (e.g., Ser70) and hydrophobic contacts within the enzyme’s substrate pocket [1] [6].
Molecular dynamics (MD) simulations further demonstrated the stability of the β-lactamase–Aristospan complex over 500 ns, with root-mean-square deviation (RMSD) values below 2.0 Å in replica runs [1]. This stability suggests irreversible or long-duration binding, potentially disrupting the enzyme’s hydrolytic function against β-lactam antibiotics [1] [6]. As β-lactamases are responsible for resistance to penicillins, cephalosporins, and carbapenems in Gram-negative bacteria [10], Aristospan’s repurposing could revitalize these antibiotics.
This discovery aligns with broader efforts to develop non-antibiotic adjuvants that counteract resistance mechanisms. Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid), Aristospan’s steroidal structure represents a novel chemotype, potentially overcoming resistance to existing inhibitors [9] [10]. Further in vitro and in vivo validation is ongoing, but this case exemplifies how computational drug repositioning can accelerate solutions to antimicrobial resistance crises [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7